molecular formula C15H11ClFN3 B12046921 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12046921
M. Wt: 287.72 g/mol
InChI Key: KVLWWWVLKAPADS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.

    Introduction of the fluorophenyl group: This can be done using fluorobenzene derivatives under similar conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorophenyl and fluorophenyl groups can be replaced or modified using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding pyrazole oxides, while reduction may yield amine derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine: Differing in the position of the substituents, this compound may exhibit different chemical and biological properties.

    1-(4-Chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine: The presence of a methyl group instead of a fluorine atom can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClFN3

Molecular Weight

287.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11ClFN3/c16-11-3-7-13(8-4-11)20-15(18)14(9-19-20)10-1-5-12(17)6-2-10/h1-9H,18H2

InChI Key

KVLWWWVLKAPADS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)F

Origin of Product

United States

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